molecular formula C18H26O3 B13019684 Benzyl 11-oxoundecanoate

Benzyl 11-oxoundecanoate

Cat. No.: B13019684
M. Wt: 290.4 g/mol
InChI Key: SGUFEKOWQZLAFT-UHFFFAOYSA-N
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Description

Benzyl 11-oxoundecanoate is an organic compound that belongs to the ester class It is characterized by the presence of a benzyl group attached to the 11th carbon of an oxoundecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 11-oxoundecanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 11-oxoundecanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: this compound can be oxidized to benzyl 11-oxoundecanoic acid.

    Reduction: Reduction yields benzyl 11-hydroxyundecanoate.

    Substitution: Substitution reactions can produce benzyl derivatives with various functional groups.

Scientific Research Applications

Benzyl 11-oxoundecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme kinetics.

    Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: It serves as a precursor in the manufacture of specialty chemicals and fragrances.

Mechanism of Action

The mechanism of action of benzyl 11-oxoundecanoate primarily involves its hydrolysis to benzyl alcohol and 11-oxoundecanoic acid. Enzymes such as esterases catalyze this reaction, facilitating the release of the active components. The molecular targets and pathways involved depend on the specific application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances and flavorings.

    Benzyl benzoate: Used in medicinal applications, particularly as a treatment for scabies.

    Benzyl alcohol: A simpler compound that serves as a precursor in the synthesis of various esters.

Uniqueness: Benzyl 11-oxoundecanoate is unique due to its longer carbon chain and the presence of a ketone group, which imparts distinct chemical properties and reactivity compared to shorter-chain benzyl esters. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

benzyl 11-oxoundecanoate

InChI

InChI=1S/C18H26O3/c19-15-11-6-4-2-1-3-5-10-14-18(20)21-16-17-12-8-7-9-13-17/h7-9,12-13,15H,1-6,10-11,14,16H2

InChI Key

SGUFEKOWQZLAFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCC=O

Origin of Product

United States

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